molecular formula C11H16N2O B1399594 6-(Cyclopentyloxy)-5-methylpyridin-3-amine CAS No. 1250736-64-1

6-(Cyclopentyloxy)-5-methylpyridin-3-amine

Cat. No. B1399594
CAS RN: 1250736-64-1
M. Wt: 192.26 g/mol
InChI Key: WUFLQFHJOGSDMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(Cyclopentyloxy)-5-methylpyridin-3-amine (abbreviated as 6-CPMPA) is an organic compound with a unique chemical structure. It is an alkyl-substituted pyridine derivative, consisting of a cyclopentyloxy group attached to the 5-methylpyridin-3-amine ring. 6-CPMPA has the potential to be used in a variety of scientific applications, such as drug synthesis, biochemical research, and laboratory experiments.

Scientific Research Applications

Synthesis and Structural Analysis

  • Selective Vicarious Nucleophilic Amination : 6-(Cyclopentyloxy)-5-methylpyridin-3-amine can be synthesized via selective vicarious nucleophilic amination of 3-nitropyridines. This process involves amination reagents like hydroxylamine and 4-amino-1,2,4-triazole and yields aminated products for various substrates, offering a method to prepare substituted 2-amino-5-nitropyridines (Bakke, Svensen, & Trevisan, 2001).

  • Molecular Structure Analysis : Studies on the molecular structure of related compounds, such as Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate, have been conducted to understand the planarity and intermolecular bonding, providing insights into the structural characteristics of similar compounds (Yao, Wang, Guo, An, & Guan, 2010).

Heterocyclic Compound Synthesis

  • Synthesis of Heterocyclic Substances : It has been used as a key synthon in the synthesis of a variety of heterocyclic substances, showing antimicrobial activities against various bacteria and yeast. This process involves reactions with hydroxylamine hydrochloride and cyanoacetic acid, demonstrating the chemical versatility of related compounds (Behbehani, Ibrahim, Makhseed, & Mahmoud, 2011).

  • Applications in Bioactive Natural Products : The compound's core structure, similar to 2-Aminopyridines, is significant in synthesizing bioactive natural products and organic materials, highlighting its importance in medicinal and material science (Bolliger, Oberholzer, & Frech, 2011).

  • Synthesis of Pyrido[1,2-a]pyrimidines : It is also utilized in the synthesis of Pyrido[1,2-a]pyrimidines, indicating its role in creating complex organic compounds with potential pharmacological activities (Singh & Ahmed, 2004).

Derivative Synthesis and Applications

properties

IUPAC Name

6-cyclopentyloxy-5-methylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-8-6-9(12)7-13-11(8)14-10-4-2-3-5-10/h6-7,10H,2-5,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUFLQFHJOGSDMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1OC2CCCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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